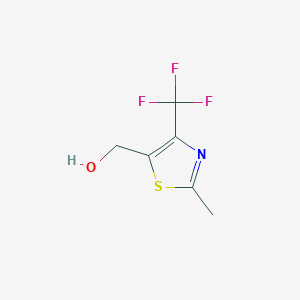

3-Chloro-5-hydroxy-2-pentanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 3-Chloro-5-hydroxy-2-pentanone, such as 3,5-dichloro-2-pentanone, can be achieved using α-acetyl-α-chloride-γ-butyrolactone and triphosgene, with N,N-dimethyl-piperidine hydro-chloride as a catalyst. The process involves careful control of temperature, material ratios, and catalyst types (Cheng Ming-min, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound, such as 5-hydroxy-3-mercapto-2-pentanone, has been characterized using techniques like MS and NMR, providing detailed insights into their molecular composition and configuration (C. Cerny & Renée Guntz-Dubini, 2008).

Chemical Reactions and Properties

The reaction of OH radicals with 5-hydroxy-2-pentanone, a closely related compound, has been studied. The reaction produces dicarbonyl products, providing insights into possible reaction pathways and products for this compound (S. M. Aschmann, J. Arey, & R. Atkinson, 2003).

Physical Properties Analysis

While specific studies on the physical properties of this compound are not available, research on related compounds can provide indicative information. For instance, studies on chloral–ketone condensations provide insights into the behavior of ketones under various conditions, which could be extrapolated to understand the physical properties of this compound (E. Kiehlmann & P. Loo, 1969).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on related compounds. For example, the reaction of chlorine atoms with 3-pentanone provides insights into the reactivity and stability of such compounds under various conditions (E. Kaiser, T. Wallington, & M. D. Hurley, 2010).

Applications De Recherche Scientifique

Synthèse pharmaceutique

3-Chloro-5-hydroxy-2-pentanone : sert de précurseur dans la synthèse de divers composés pharmaceutiques. Ses dérivés jouent un rôle essentiel dans la création d'agents antibactériens et de médicaments pour le traitement des maladies infectieuses. Par exemple, il est utilisé dans la synthèse de médicaments à base de quinoléine comme la primaquine, qui est largement utilisée pour le traitement du paludisme .

Production agrochimique

Ce composé joue un rôle important dans l'industrie agrochimique. Il est impliqué dans la production de pesticides et d'herbicides, contribuant à un contrôle efficace des ravageurs et des mauvaises herbes, ce qui est crucial pour la protection des cultures et l'amélioration des rendements .

Recherche antivirale

Des études récentes ont mis en évidence le potentiel des dérivés de This compound, tels que la chloroquine, en thérapie antivirale. Ces études explorent son efficacité contre des virus tels que le SRAS et le COVID-19, marquant une voie importante pour la recherche thérapeutique .

Catalyse et optimisation des réactions

En synthèse chimique, This compound est utilisé pour optimiser les réactions. Il agit comme un intermédiaire dans les processus catalytiques, où des conditions telles que la température, le temps et le solvant sont ajustées avec précision pour obtenir des rendements élevés des produits souhaités .

Spectroscopie de résonance magnétique nucléaire (RMN)

Le composé est utilisé en spectroscopie RMN pour comprendre les mécanismes réactionnels. Des techniques telles que la spectroscopie de corrélation totale avec gradient sélectif (Sel-TOCSY) et la corrélation quantique unique hétéronucléaire (HSQC) sont utilisées pour caractériser les intermédiaires et les produits finaux .

Activité antibactérienne

Les dérivés de This compound sont utilisés pour développer des médicaments aux propriétés antibactériennes puissantes. Ceux-ci sont particulièrement efficaces dans le traitement des infections intestinales et du sepsis, démontrant l'importance du composé dans la création de médicaments qui sauvent des vies .

Synthèse chimique

En tant que réactif polyvalent, This compound trouve des applications dans une multitude de réactions chimiques et de processus synthétiques. Sa réactivité et sa sélectivité permettent l'exploration de nouveaux composés aux propriétés sur mesure, ouvrant la voie à des percées scientifiques .

Safety and Hazards

The safety data sheet for “3-Chloro-5-hydroxy-2-pentanone” indicates that it is toxic if swallowed and causes skin irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mécanisme D'action

Target of Action

3-Chloro-5-hydroxy-2-pentanone, a type of ketone, primarily targets aldehydes and ketones . These compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as the nucleophile instead of the oxygen .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The oxygen in the compound can act as a nucleophile in competition with nitrogen, but this is a dead-end process . The reaction with oxygen gives the reversible formation of a hemiketal . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of oximes and hydrazones . These reactions are part of larger biochemical pathways that involve the transformation of aldehydes and ketones .

Result of Action

The result of the action of this compound is the formation of oximes and hydrazones . These compounds have various applications in organic synthesis and can be used as intermediates in the production of other chemicals .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For example, high temperatures can accelerate the decomposition of certain compounds into phosgene and increase the concentration of free Cl− in the system . Therefore, the reaction conditions, such as temperature, can have a significant impact on the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

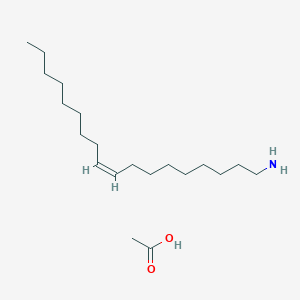

3-chloro-5-hydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(8)5(6)2-3-7/h5,7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWDUQCSMYWUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

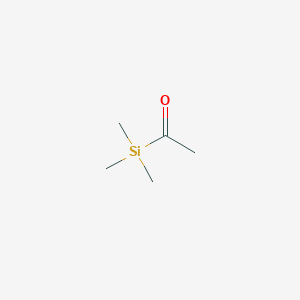

CC(=O)C(CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399159 | |

| Record name | 3-chloro-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13045-13-1 | |

| Record name | 3-chloro-5-hydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-5-HYDROXY-2-PENTANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-Chloro-5-hydroxy-2-pentanone in organic synthesis, specifically in the context of the provided research papers?

A1: this compound serves as a crucial building block in synthesizing thiamine and its analogs. [, ] Both research papers highlight its role in constructing the thiazole ring, a core structural component of thiamine.

- In the synthesis of DL-Thiamic Acid: [] This paper describes a multi-step synthesis where this compound reacts with aspartic acid. This reaction ultimately leads to the formation of DL-Thiamic acid, a thiamine analog.

- In the synthesis of Thiamine: [] The second paper emphasizes the broader application of this compound. It reacts with thioformamide to yield 5-hydroxyethyl-4-methylthiazole, a direct precursor to thiamine upon quaternization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)